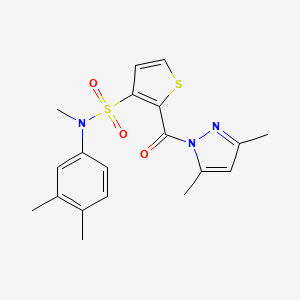

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,4-dimethylphenyl)-N-methylthiophene-3-sulfonamide

Descripción

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S2/c1-12-6-7-16(10-13(12)2)21(5)27(24,25)17-8-9-26-18(17)19(23)22-15(4)11-14(3)20-22/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFDTBZTFQMPEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,4-dimethylphenyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Attachment of the Carbonyl Group: The pyrazole ring is then reacted with a suitable acylating agent to introduce the carbonyl group.

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Sulfonamide Formation:

Final Coupling: The pyrazole and thiophene intermediates are coupled under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

Reduction: Reduction reactions can occur at the carbonyl group or the sulfonamide group.

Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic or nucleophilic reagents, depending on the specific substitution reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. Research indicates that derivatives of pyrazole and sulfonamide compounds exhibit significant biological activities, including:

- Anticancer Activity : Studies have demonstrated that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a related pyrazole derivative has been shown to induce apoptosis in cancer cells through the modulation of the PI3K/Akt signaling pathway .

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Research on related compounds suggests that they can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .

Agricultural Chemistry

The compound's structural components may also be explored for use as agrochemicals. Pyrazole-based compounds have been investigated for their efficacy as herbicides and fungicides. Their ability to disrupt biochemical pathways in plants or pathogens makes them suitable candidates for further development in agricultural applications.

Material Science

The unique electronic properties of thiophene derivatives allow for their use in organic electronics. The compound can potentially be used in:

- Organic Photovoltaics (OPVs) : Thiophene-containing compounds are known to enhance charge transport and stability in solar cells .

- Organic Field Effect Transistors (OFETs) : The incorporation of such compounds into semiconductor materials can improve device performance due to their favorable charge mobility characteristics.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of a series of pyrazole derivatives. The results indicated that compounds with similar structural motifs as the queried compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by MDPI focused on the anti-inflammatory effects of sulfonamide derivatives. It was found that these compounds could effectively inhibit the expression of COX-2 and TNF-alpha in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,4-dimethylphenyl)-N-methylthiophene-3-sulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic the structure of natural substrates, allowing the compound to bind to active sites and exert its effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

The target compound’s 3,4-dimethylphenyl group distinguishes it from close analogs:

- N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl]-4-ethyl-N-methylbenzenesulfonamide (CAS 1325303-98-7): This analog bears a 4-ethyl substituent on the benzene ring.

- Chlorine’s inductive effects could also alter sulfonamide acidity .

Heterocyclic Backbone Variations

- N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 26, ) : Replacing thiophene with a pyridine ring modifies electronic properties (pyridine’s electron-deficient nature vs. thiophene’s aromaticity). The 3,4,5-trimethylpyrazole substituent in this compound may enhance steric shielding of the sulfonamide group, affecting reactivity or intermolecular interactions. Melting point data (163–166°C) suggest higher crystallinity compared to thiophene-based analogs, possibly due to pyridine’s planar structure .

Crystallographic and Conformational Analysis

- SHELX programs () and ORTEP-III () are critical for resolving structures of such compounds. The dimethylphenyl group in the target compound likely induces torsional strain in the sulfonamide-thiophene linkage, as seen in , where substituents like chloro or ethyl influence bond angles and dihedral angles .

Data Tables

Table 1: Substituent Effects on Key Properties

Actividad Biológica

The compound 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,4-dimethylphenyl)-N-methylthiophene-3-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their antibacterial properties, while pyrazole and thiophene moieties contribute to a diverse range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for the synthesis of folate in bacteria. By competing with PABA for the enzyme dihydropteroate synthase, sulfonamides disrupt folate synthesis, leading to bacteriostatic effects. The incorporation of thiophene and pyrazole groups may enhance the binding affinity and selectivity towards specific enzymes, potentially increasing the therapeutic index of these compounds .

Antimicrobial Activity

Thiophene-based sulfonamides have demonstrated significant antimicrobial properties against various pathogens. In a study evaluating several thiophene derivatives, compounds exhibited potent inhibitory effects on both gram-positive and gram-negative bacteria. The compound showed promising activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Inhibition of Carbonic Anhydrases

Research indicates that this compound acts as a noncompetitive inhibitor of human carbonic anhydrases I and II (hCA-I and hCA-II). The inhibition was quantified using IC50 values ranging from 69 nM to 70 µM for hCA-I and 23.4 nM to 1.405 µM for hCA-II, suggesting a strong interaction with these isoenzymes . The molecular docking studies revealed that the compound binds outside the catalytic site, indicating a unique mechanism of action that could be exploited in drug design.

Case Studies

- Antibacterial Efficacy : A comparative study involving various thiophene sulfonamides highlighted the superior antibacterial activity of the compound against E. coli and Bacillus subtilis. The results indicated that modifications in the thiophene ring significantly influenced antimicrobial potency .

- Anti-inflammatory Properties : Another investigation reported that derivatives containing pyrazole exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The compound demonstrated an inhibition percentage comparable to established anti-inflammatory drugs at specific concentrations .

Data Summary

| Biological Activity | IC50 Values | Mechanism |

|---|---|---|

| Inhibition of hCA-I | 69 nM - 70 µM | Noncompetitive |

| Inhibition of hCA-II | 23.4 nM - 1.405 µM | Noncompetitive |

| Antimicrobial Activity (against E. coli) | MIC: <10 µg/mL | Folate synthesis inhibition |

| Anti-inflammatory (TNF-α inhibition) | Up to 85% at 10 µM | Cytokine inhibition |

Q & A

Q. What are the recommended synthetic pathways for preparing 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,4-dimethylphenyl)-N-methylthiophene-3-sulfonamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution and condensation reactions. A typical procedure involves:

- Step 1: Reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with K₂CO₃ and alkyl halides (e.g., RCH₂Cl) in DMF at room temperature to form intermediates .

- Step 2: Introducing the thiophene sulfonamide moiety via coupling with N-(3,4-dimethylphenyl)-N-methylthiophene-3-sulfonamide under reflux conditions.

- Critical Notes: Monitor reaction progress using TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization be optimized for this compound?

Methodological Answer:

- X-ray Crystallography: Use SHELX software for structure refinement. Collect high-resolution data (resolution ≤ 1.0 Å) and validate using R-factor (<5%) and residual electron density maps .

- Spectroscopy: Combine IR (to confirm carbonyl and sulfonamide groups) with ¹H/¹³C-NMR (to resolve methyl and aromatic protons). For example, the thiophene sulfonamide protons appear as a singlet at δ 3.2–3.5 ppm .

- Mass Spectrometry: High-resolution ESI-MS (positive ion mode) to confirm molecular weight (expected [M+H]⁺ ~450–460 Da) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the pyrazole-carbonyl and thiophene-sulfonamide moieties?

Methodological Answer:

- Steric Effects: The 3,5-dimethyl groups on the pyrazole ring hinder nucleophilic attack at the carbonyl carbon. Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify reactive sites .

- Electronic Effects: The electron-withdrawing sulfonamide group activates the thiophene ring for electrophilic substitution. Monitor substituent effects via Hammett plots using para-substituted aryl derivatives .

- Experimental Validation: Perform kinetic studies under varying pH (2–12) and temperatures (25–80°C) to quantify reaction rates .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:

- Data Normalization: Account for variations in assay conditions (e.g., cell line viability, IC₅₀ protocols) by standardizing against reference compounds like doxorubicin .

- Mechanistic Profiling: Use molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., kinases). Correlate docking scores with experimental IC₅₀ values .

- Statistical Analysis: Apply ANOVA to identify outliers in dose-response curves and confirm reproducibility across triplicate experiments .

Q. How can environmental persistence and degradation pathways be studied for this compound?

Methodological Answer:

- Fate Analysis: Use LC-MS/MS to quantify degradation products in simulated environmental matrices (soil/water). Key parameters: half-life (t₁/₂), log Kow, and bioaccumulation potential .

- Oxidative Pathways: Expose the compound to UV/H₂O₂ or Fenton’s reagent. Identify sulfone or hydroxylated derivatives via GC-MS .

- Microbial Degradation: Conduct batch experiments with Pseudomonas spp. under aerobic conditions. Monitor metabolite formation via ¹H-NMR .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.